REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]([C:9]([F:12])([F:11])[F:10])(O)[CH2:4][CH:5]=[CH:6]C.OS(O)(=O)=O>>[F:1][C:2]([F:13])([F:14])[C:3]([C:9]([F:10])([F:11])[F:12])=[CH:4][CH:5]=[CH2:6]
|
Name
|
1,1-bis(trifluoromethyl)-3-penten-1-ol
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
FC(C(CC=CC)(O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
can be stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separating compounds
|
Type
|
CUSTOM
|
Details
|
from the mixture between 34° C. and 55° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=CC=C)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.6 g | |
YIELD: PERCENTYIELD | 45.5% | |
YIELD: CALCULATEDPERCENTYIELD | 33.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |